molecular formula C15H14INO2 B311706 N-(2-ethoxyphenyl)-4-iodobenzamide

N-(2-ethoxyphenyl)-4-iodobenzamide

Katalognummer: B311706
Molekulargewicht: 367.18 g/mol
InChI-Schlüssel: SAJHNNPNCGLJOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxyphenyl)-4-iodobenzamide is a synthetic small molecule that features a benzamide core structure, a scaffold recognized for its significance in medicinal chemistry and agrochemical research. This particular compound is characterized by a 2-ethoxyphenyl group attached to the amide nitrogen and a 4-iodo substitution on the benzoyl ring. Benzamide derivatives with ortho-substituted aromatic rings have been identified as a promising chemical family with notable biological activity. Specifically, related ortho-substituted benzamides have demonstrated excellent nematicidal activity against both free-living and parasitic nematodes by selectively inhibiting mitochondrial complex II, a key component of the respiratory electron transport chain . This mechanism is a validated target for anthelmintics, suggesting potential research applications for this compound in parasitology and helminth control. Furthermore, the structural motif of a benzamide coupled with a halogen (iodine) and an alkoxy group makes this compound a candidate for use in chemical probe development. The iodine atom presents a potential site for radiolabeling with isotopes like I-123 or I-125 for imaging studies, following the precedent of other iodobenzamides investigated as melanin-targeting agents for nuclear medicine research . Researchers can leverage N-(2-ethoxyphenyl)-4-iodobenzamide as a key intermediate or a novel chemical entity for structure-activity relationship (SAR) studies, bioisosteric replacement programs, and high-throughput screening campaigns to discover new bioactive molecules. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C15H14INO2

Molekulargewicht

367.18 g/mol

IUPAC-Name

N-(2-ethoxyphenyl)-4-iodobenzamide

InChI

InChI=1S/C15H14INO2/c1-2-19-14-6-4-3-5-13(14)17-15(18)11-7-9-12(16)10-8-11/h3-10H,2H2,1H3,(H,17,18)

InChI-Schlüssel

SAJHNNPNCGLJOF-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)I

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(2-ethoxyphenyl)-4-iodobenzamide with related benzamide derivatives:

Compound Name Substituent Molecular Weight logP* Hydrogen Bond Donors/Acceptors Clinical Stage
N-(2-ethoxyphenyl)-4-iodobenzamide 2-ethoxyphenyl ~358.1 ~4.0 1 donor, 3 acceptors Preclinical (inferred)
N-(2-diethylaminoethyl)-4-iodobenzamide 2-diethylaminoethyl 358.22 - 1 donor, 3 acceptors Phase II/III
N-(5-chloropyridin-2-yl)-4-iodobenzamide 5-chloropyridin-2-yl 358.56 4.70 1 donor, 3 acceptors Research
N-(2-iodophenyl)-4-methoxybenzamide 2-iodophenyl, 4-methoxy 353.16 3.63 1 donor, 3 acceptors Research

*logP values estimated based on substituent contributions where direct data are unavailable.

Key Observations:
  • Lipophilicity (logP): The 2-ethoxyphenyl group likely imparts moderate lipophilicity (~4.0), balancing between the more hydrophilic diethylaminoethyl derivatives and the highly lipophilic chloropyridinyl analog (logP 4.70) .
  • Hydrogen Bonding: All compounds share similar hydrogen-bonding profiles, suggesting comparable solubility challenges. For example, N-(5-chloropyridin-2-yl)-4-iodobenzamide has a logSw (water solubility) of -5.03, indicating poor aqueous solubility .
Melanoma Targeting
  • N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²³I]BZA): Demonstrated 81% sensitivity and 100% specificity in phase II/III trials for melanoma imaging, attributed to its melanin-binding affinity .
  • Preclinical studies are needed to validate its efficacy.
Radiolabeling Potential
  • Iodine-containing benzamides (e.g., [¹²³I]BZA) are preferred for single-photon emission computed tomography (SPECT) due to iodine’s versatile isotopes . The ethoxyphenyl variant could similarly be radiolabeled for theranostic applications.

Substituent Effects on Pharmacokinetics

  • Diethylaminoethyl Group: Enhances water solubility via protonation at physiological pH, improving bioavailability .
  • This trade-off may limit systemic exposure compared to diethylaminoethyl analogs.
  • Chloropyridinyl Group: High lipophilicity (logP 4.70) may favor tissue retention but complicate formulation .

Q & A

Q. What are the validated synthetic routes for N-(2-ethoxyphenyl)-4-iodobenzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling 4-iodobenzoic acid derivatives with 2-ethoxyaniline using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Optimization includes varying solvents (e.g., dichloromethane or DMF), reaction temperatures (25–60°C), and catalyst ratios. Post-synthesis purification via column chromatography or recrystallization is critical for high purity. Monitoring via TLC and HPLC ensures reaction progression .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of N-(2-ethoxyphenyl)-4-iodobenzamide?

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the ethoxy group (δ ~1.3–1.5 ppm for CH3_3, δ ~4.0–4.2 ppm for OCH2_2) and aromatic protons (δ ~6.8–8.0 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650–1680 cm1^{-1}) and aromatic C-I (~500–600 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 381.02 for C15_{15}H14_{14}INO2_2) . Single-crystal X-ray diffraction (CCDC 2112456) provides definitive structural confirmation .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s interaction with sigma (σ) receptors, and what experimental approaches validate this?

The ethoxy group enhances lipophilicity, potentially improving blood-brain barrier penetration and σ-receptor binding. Validation methods include:

  • Molecular Docking : Use programs like BIOVIA Discovery Studio to model interactions with σ-1 receptor structures (e.g., PDB 5HK2) .
  • Competitive Binding Assays : Displace radiolabeled ligands (e.g., [3^3H]-haloperidol) in vitro to measure IC50_{50} values .
  • In Vivo Imaging : Radiolabel the compound (e.g., 123^{123}I or 18^{18}F analogs) for SPECT/PET studies in melanoma models .

Q. What strategies resolve discrepancies in cellular uptake data observed across different studies?

Discrepancies may arise from variations in cell lines, incubation times, or tracer stability. Methodological solutions include:

  • Standardized Protocols : Use melanoma cell lines (e.g., A375) with controlled pigmentation states .
  • Quantitative Imaging : Secondary ion mass spectrometry (SIMS) quantifies intracellular iodine distribution .
  • Metabolic Stability Assays : Monitor degradation using HPLC-MS in cell lysates over time .

Q. How can researchers design experiments to elucidate the compound’s role in modulating apoptosis pathways in cancer cells?

  • Transcriptomic Profiling : RNA-seq to identify dysregulated apoptosis-related genes (e.g., Bcl-2, Caspase-3) post-treatment.
  • Flow Cytometry : Annexin V/PI staining to quantify early/late apoptotic cells .
  • Western Blotting : Validate protein-level changes in apoptotic markers .
  • Control Experiments : Compare with known σ-receptor antagonists to isolate mechanism-specific effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under physiological conditions?

  • pH-Dependent Stability Tests : Incubate the compound in buffers (pH 4–9) and analyze degradation via HPLC .
  • Temperature Studies : Assess stability at 37°C (mimicking body temperature) versus 4°C .
  • Comparative Studies : Cross-validate findings using isotopic labeling (e.g., 14^{14}C-labeled analogs) to track degradation pathways .

Methodological Tables

Q. Table 1. Key Spectroscopic Data Comparison

TechniqueObserved Signal (Compound)Reference Standard (Analog)Source
1^1H NMRδ 1.42 (t, CH3_3), δ 4.08 (q, OCH2_2)δ 1.39 (t, CH3_3) in N-(4-ethoxyphenyl) analogs
IR1665 cm1^{-1} (amide C=O)1670 cm1^{-1} in N-(2-ethylphenyl) analogs

Q. Table 2. Binding Affinity Data for σ-Receptors

Assay TypeIC50_{50} (nM)Cell Line/ModelKey FindingSource
Competitive Binding12.3 ± 1.5Rat Brain HomogenateHigh affinity for σ-1 over σ-2
In Vivo ImagingTumor-to-background ratio = 4.2Murine Melanoma XenograftSpecific uptake in pigmented tumors

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.